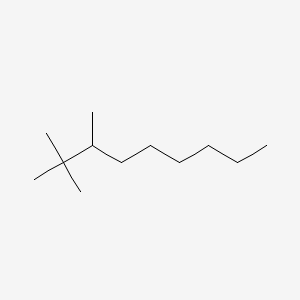
2,2,3-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylnonane is a hydrocarbon belonging to the alkane family. Its molecular formula is C12H26, and it has a molecular weight of 170.3348 g/mol . This compound is characterized by its branched structure, which includes three methyl groups attached to a nonane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylnonane can be achieved through various methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,2,3-Trimethyl-1-nonene using a palladium or platinum catalyst. This reaction is conducted under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors where the catalyst is continuously regenerated to maintain high conversion rates.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions are usually carried out using halogen gases in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or Bromine (Br2) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
2,2,3-Trimethylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies involving lipid metabolism often use this compound as a model compound to understand the behavior of branched-chain hydrocarbons in biological systems.
Medicine: Research into drug delivery systems sometimes employs this compound to study the solubility and transport of hydrophobic compounds.
Industry: It is used as a solvent and intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylnonane primarily involves its interaction with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction properties, which can influence the behavior of mixtures and solutions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: A structural isomer of 2,2,3-Trimethylnonane with a different arrangement of methyl groups.
2,2,3-Trimethylbutane: A smaller branched alkane with similar chemical behavior.
Uniqueness
This compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight compared to smaller alkanes results in different boiling and melting points, making it suitable for specific industrial applications.
Properties
CAS No. |
55499-04-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-10-11(2)12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
XXNUJUNKYOZLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















